molecular formula C₂₁H₂₈ClNO₄ B019502 5-Hydroxypropafenone CAS No. 86384-10-3

5-Hydroxypropafenone

Katalognummer B019502
CAS-Nummer: 86384-10-3
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: LUTWDNUXHDYZRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxypropafenone is a member of phenols . It is a metabolite of propafenone, a Class 1C antiarrhythmic agent . The molecular formula of 5-Hydroxypropafenone is C21H27NO4 .


Synthesis Analysis

Propafenone undergoes extensive first-pass hepatic metabolism to 5-hydroxypropafenone . This process is dependent on the CYP2D6 isoform of the cytochrome P450 .


Molecular Structure Analysis

The IUPAC name of 5-Hydroxypropafenone is 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one . The InChI and Canonical SMILES of 5-Hydroxypropafenone are also available .


Chemical Reactions Analysis

Propafenone and 5-Hydroxypropafenone block HERG channels to a similar extent by binding predominantly to the open state of the channel .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxypropafenone is 357.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Exact Mass is 357.19400834 g/mol .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Agent

5-Hydroxypropafenone is a major metabolite of propafenone, a class Ic antiarrhythmic drug . It is used to maintain sinus rhythm in patients with atrial fibrillation . Both propafenone and 5-hydroxypropafenone block HERG channels, which are critical for cardiac repolarization .

HERG Channel Blocker

5-Hydroxypropafenone has been found to block HERG channels to a similar extent as propafenone . HERG channels are a type of potassium ion channel that are known to contribute to the electrical activity of the heart that coordinates the heart’s beating .

Pharmacokinetic Studies

5-Hydroxypropafenone is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propafenone . A sensitive and rapid high-performance liquid chromatography tandem mass spectrometry method has been developed for the simultaneous determination of propafenone and 5-hydroxypropafenone in human plasma .

Drug Metabolism Studies

During chronic therapy, propafenone undergoes extensive first-pass hepatic metabolism to 5-hydroxypropafenone . This process is dependent on the CYP2D6 isoform of the cytochrome P450 . Therefore, 5-hydroxypropafenone is used in studies to understand the metabolism of propafenone and the role of cytochrome P450 enzymes in drug metabolism .

Drug Transport Studies

5-Hydroxypropafenone has been used in drug transport studies. For instance, it has been observed that the translocation of 5-hydroxypropafenone was significantly greater from basal-to-apical compared with apical-to-basal in Caco-2 cell monolayers . This suggests that 5-hydroxypropafenone may be actively transported in certain types of cells .

Wirkmechanismus

Target of Action

5-Hydroxypropafenone is a primary metabolite of propafenone . Propafenone is a Class 1C antiarrhythmic agent . It is particularly effective in ventricular arrhythmias . The primary targets of 5-Hydroxypropafenone are the cardiac muscle cells . It works by slowing the influx of sodium ions into these cells, causing a decrease in their excitability .

Mode of Action

5-Hydroxypropafenone interacts with its targets, the cardiac muscle cells, by binding predominantly to the open state of the channel . It slows the influx of sodium ions into these cells, which results in a decrease in their excitability . This interaction leads to a reduction of upstroke velocity (Phase 0) of the monophasic action potential . It also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

During chronic therapy, propafenone undergoes extensive first-pass hepatic metabolism dependent on the CYP2D6 isoform of the cytochrome P450 to 5-hydroxypropafenone . This metabolite accumulates in plasma, reaching similar concentrations to those of propafenone .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxypropafenone is closely related to its parent compound, propafenone. Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The absolute bioavailability of propafenone has been demonstrated to be inversely related to indocyanine green clearance, reaching 60-70% at clearances of 7 mL/min and below .

Result of Action

The result of 5-Hydroxypropafenone’s action is the inhibition of HERG current . Both propafenone and 5-Hydroxypropafenone inhibit HERG current to a similar extent . This results in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of 5-Hydroxypropafenone can be influenced by various environmental factors. For instance, the metabolic process of propafenone to 5-Hydroxypropafenone is dependent on the CYP2D6 isoform of the cytochrome P450, which can be influenced by genetic polymorphisms . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as liver function, which plays a crucial role in the drug’s metabolism .

Safety and Hazards

Propafenone and its metabolite 5-Hydroxypropafenone have been associated with new or worsened arrhythmias . In some patients, increased metabolite levels can facilitate propafenone toxicity .

Zukünftige Richtungen

Future research should focus on larger cohorts to capture a more heterogeneous population with respect to CYP2D6 activity score, age, and ethnic diversity . Increased sample size of poor and ultrarapid metabolizers is warranted to further our understanding of the association between CYP2D6 genetic variation and metabolic capacity .

Eigenschaften

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTWDNUXHDYZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006775
Record name 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypropafenone

CAS RN

86384-10-3
Record name 5-Hydroxypropafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYPROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypropafenone
Reactant of Route 2
Reactant of Route 2
5-Hydroxypropafenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Hydroxypropafenone
Reactant of Route 4
Reactant of Route 4
5-Hydroxypropafenone
Reactant of Route 5
Reactant of Route 5
5-Hydroxypropafenone
Reactant of Route 6
5-Hydroxypropafenone

Q & A

Q1: What is the primary mechanism of action of 5-hydroxypropafenone (5-OHP)?

A1: 5-OHP, a major active metabolite of the antiarrhythmic drug propafenone, exerts its effects primarily by blocking cardiac sodium channels, similar to other class IC antiarrhythmic drugs [, , , ]. This blockade leads to a decrease in the maximum rate of depolarization (Vmax) of cardiac action potentials, particularly in depolarized myocardial cells [, ].

Q2: How does 5-OHP's effect on sodium channels differ from propafenone?

A2: While both 5-OHP and propafenone inhibit sodium channels, studies show that 5-OHP may dissociate from inactivated sodium channels at a slower rate than propafenone, resulting in a longer duration of action []. Additionally, 5-OHP demonstrates higher potency in suppressing abnormal automaticity compared to propafenone in some models [].

Q3: Does 5-OHP interact with other ion channels besides sodium channels?

A3: Yes, research indicates that 5-OHP can also inhibit repolarizing potassium currents, specifically IKr (rapidly activating delayed rectifier potassium current) and, to a lesser extent, Ito (transient outward potassium current) []. This inhibition is concentration-dependent and suggests an additional mechanism by which 5-OHP modulates cardiac electrophysiology.

Q4: What are the downstream consequences of 5-OHP's effects on ion channels?

A4: By blocking sodium channels and inhibiting certain potassium currents, 5-OHP effectively alters cardiac action potential characteristics [, ]. This includes decreasing Vmax, prolonging the effective refractory period, and influencing the action potential duration []. These effects contribute to the compound's antiarrhythmic properties by suppressing abnormal electrical activity in the heart.

Q5: What is the molecular formula and weight of 5-OHP?

A5: The molecular formula of 5-OHP is C18H21NO3. Its molecular weight is 299.36 g/mol.

Q6: Is there any spectroscopic data available for 5-OHP?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical methods like HPLC [, , , , , , ], LC-MS/MS [, , , ], and GC-MS [, ] are frequently employed for its detection and quantification in biological samples. These methods rely on specific spectroscopic properties of 5-OHP for identification and analysis.

Q7: Have any computational studies been conducted on 5-OHP?

A7: While specific computational studies focusing solely on 5-OHP were not included in the provided research, computational techniques like quantitative structure-activity relationship (QSAR) modeling can be valuable for understanding the relationship between the structure of propafenone and its metabolites, including 5-OHP, and their biological activity [].

Q8: How does the structure of 5-OHP contribute to its pharmacological activity compared to propafenone?

A8: The addition of a hydroxyl group at the 5-position of propafenone to form 5-OHP appears to influence its pharmacokinetic and pharmacodynamic properties [, , , ]. For instance, 5-OHP exhibits greater potency in suppressing abnormal automaticity in certain models compared to propafenone [], and differences in their dissociation kinetics from sodium channels have been observed [].

Q9: How is 5-OHP metabolized and eliminated from the body?

A11: While specific metabolic pathways for 5-OHP are not detailed in the provided research, it is known that 5-OHP can undergo further metabolism, including glucuronidation [, ]. Glucuronidation is a common metabolic pathway that increases the water solubility of compounds, facilitating their elimination from the body.

Q10: Does the metabolism of 5-OHP differ between species?

A12: Yes, research suggests that the glucuronidation of 5-OHP might be more efficient in minipigs compared to humans []. This highlights the importance of considering species differences when interpreting preclinical data and extrapolating findings to humans.

Q11: How do the pharmacokinetic properties of 5-OHP contribute to its overall pharmacological profile?

A13: 5-OHP exhibits a longer half-life compared to propafenone, suggesting a longer duration of action [, ]. Additionally, its plasma concentrations can reach levels comparable to propafenone following propafenone administration, emphasizing its contribution to the overall pharmacological effects observed [, , ].

Q12: Does genetic polymorphism influence the metabolism of propafenone to 5-OHP?

A14: Yes, individuals classified as poor metabolizers (PMs) of debrisoquine, a probe drug for CYP2D6 activity, exhibit significantly reduced formation of 5-OHP compared to extensive metabolizers (EMs) [, , ]. This suggests a critical role of CYP2D6 in the metabolic conversion of propafenone to 5-OHP and highlights the potential for interindividual variability in drug response based on genetic factors.

Q13: How do drug interactions influence the pharmacokinetics of propafenone and 5-OHP?

A15: Several drugs can interact with propafenone and influence its metabolism to 5-OHP. For instance, quinidine, a potent inhibitor of CYP2D6, significantly increases propafenone plasma concentrations while decreasing 5-OHP levels []. Rifampicin, a CYP inducer, has been shown to lower plasma concentrations of both propafenone and 5-OHP, potentially reducing the drug's efficacy [].

Q14: What in vitro models have been used to study the effects of 5-OHP?

A16: Various in vitro models have been utilized to investigate 5-OHP's electrophysiological effects, including isolated cardiac tissues such as canine Purkinje fibers and guinea pig papillary muscles [, , , , , ]. These models allow for detailed characterization of the compound's interaction with cardiac ion channels and its impact on action potential parameters.

Q15: What animal models have been used to evaluate the antiarrhythmic efficacy of 5-OHP?

A17: Animal models such as the rat coronary artery ligation and reperfusion model [] and the Harris dog model of sustained ventricular tachycardia after myocardial infarction [] have been employed to assess the antiarrhythmic properties of 5-OHP. These models mimic clinically relevant arrhythmias and provide insights into the compound's effectiveness in suppressing abnormal heart rhythms.

Q16: Are there any known toxicities associated with 5-OHP?

A18: While specific information on 5-OHP's toxicity profile is limited in the provided research, case reports of fatal propafenone overdoses, where 5-OHP levels were also elevated, suggest potential cardiotoxic effects at very high concentrations [].

Q17: What analytical methods are commonly used to measure 5-OHP concentrations?

A19: High-performance liquid chromatography (HPLC) [, , , , , , ] coupled with various detection methods, such as UV detection, fluorescence detection, and electrochemical detection, has been widely used to quantify 5-OHP in biological samples.

Q18: What are the advantages of using LC-MS/MS for 5-OHP analysis?

A20: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ] offers enhanced sensitivity and selectivity for 5-OHP measurement, enabling the detection of lower concentrations in complex biological matrices.

Q19: Are there any chiral separation techniques used for the analysis of 5-OHP enantiomers?

A21: Yes, chiral stationary phases in HPLC [, , , ] and capillary electrophoresis [] have been successfully employed to separate and quantify individual enantiomers of 5-OHP. This enantioselective analysis is essential for understanding the potentially different pharmacological profiles of each 5-OHP enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.